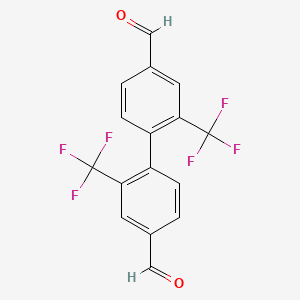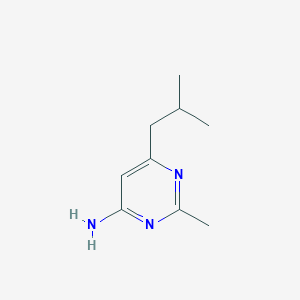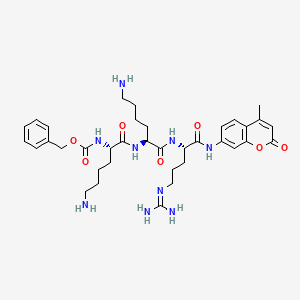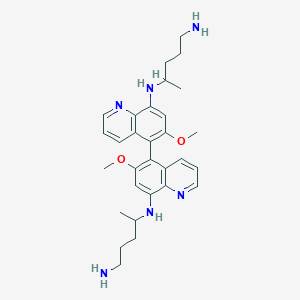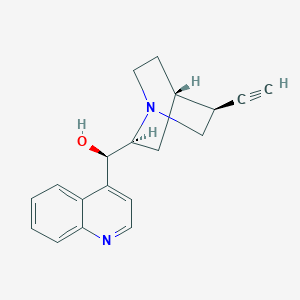
10,11-Didehydrocinchonidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,11-Didehydrocinchonidine is a member of the Cinchona alkaloid family, which has played a significant role in medicinal chemistry since the early 17th century. This compound is derived from the bark of Cinchona trees and is closely related to other well-known alkaloids such as quinine and quinidine . Cinchona alkaloids have been historically important for their antimalarial properties and continue to be of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Didehydrocinchonidine typically involves the elimination of hydrogen atoms from cinchonidine. One common method includes the use of strong bases to induce dehydrogenation. For example, a solution of cinchonidine in dichloromethane can be treated with triethylamine and a gold(I) complex to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from Cinchona bark followed by chemical modification. The process includes the isolation of cinchonidine, followed by its dehydrogenation under controlled conditions to produce the desired compound .
化学反应分析
Types of Reactions: 10,11-Didehydrocinchonidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced back to cinchonidine under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Cinchonidine.
Substitution: Halogenated quinoline derivatives.
科学研究应用
10,11-Didehydrocinchonidine has a wide range of applications in scientific research:
Biology: The compound has been studied for its potential to reverse multidrug resistance in cancer cells.
Medicine: It has shown promise in the development of antitumor agents and other therapeutic applications.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 10,11-Didehydrocinchonidine involves its interaction with specific molecular targets. In biological systems, it can inhibit the function of certain enzymes and receptors, such as squalene synthase and M1 receptors . The compound’s ability to cross the blood-brain barrier enhances its potential therapeutic effects .
相似化合物的比较
Quinine: Known for its antimalarial properties.
Quinidine: Used as an antiarrhythmic agent.
Cinchonidine: The parent compound from which 10,11-Didehydrocinchonidine is derived.
Uniqueness: this compound is unique due to its enhanced stability and reactivity compared to its parent compound, cinchonidine. Its ability to participate in a wider range of chemical reactions makes it a valuable compound in both research and industrial applications .
属性
分子式 |
C19H20N2O |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
(R)-[(2S,4S,5S)-5-ethynyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol |
InChI |
InChI=1S/C19H20N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h1,3-7,9,13-14,18-19,22H,8,10-12H2/t13-,14-,18-,19+/m0/s1 |
InChI 键 |
SNHVPLAWDVTWHD-KODHJQJWSA-N |
手性 SMILES |
C#C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O |
规范 SMILES |
C#CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


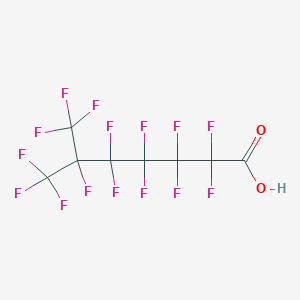
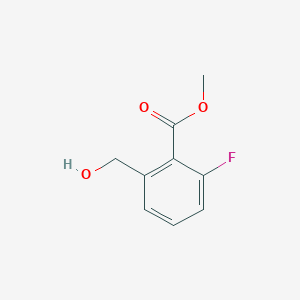

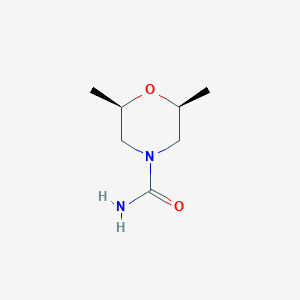
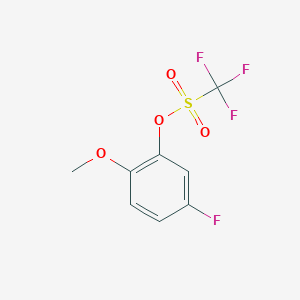
![(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B13438928.png)
![(S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2yl]pyrazine-2-carboxamide](/img/structure/B13438935.png)

